N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide is a complex organic compound that features a pyrrolidine ring, a nitropyridine moiety, and a phenylprop-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Coupling with Phenylprop-2-ynamide: The final step involves coupling the pyrrolidine-nitropyridine intermediate with phenylprop-2-ynamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a nitropyridine moiety, used as a kinase inhibitor.
4-(Pyrrolidin-1-yl)benzonitrile: A pyrrolidine derivative with applications in medicinal chemistry.
Uniqueness
N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide is unique due to its combination of a pyrrolidine ring, nitropyridine moiety, and phenylprop-2-ynamide group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
833452-32-7 |
---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C18H16N4O3/c23-17(9-8-14-5-2-1-3-6-14)20-15-10-12-21(13-15)18-16(22(24)25)7-4-11-19-18/h1-7,11,15H,10,12-13H2,(H,20,23)/t15-/m1/s1 |
InChI Key |
ADWYRVYGKZBLKQ-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.